Argutone

Vue d'ensemble

Description

Argutone is a drug produced by Bracco Spa, formulated in solution for nasal drops and sold in 20 mL bottles . It is a combination of two substances: calf silver and ephedrine hydrochloride . Argutone has a dual activity: nasal decongestant due to the vasoconstrictive action of the ephedrine and antiseptic activity due to the presence of vitellinate silver . It is used in situations where there is nasal congestion of a different nature: flu and allergic .

Applications De Recherche Scientifique

Anti-inflammatory and Metabolic Disorder Treatment

Actinidia arguta extract, related to Argutone, has been found to inhibit inflammasome activation. This suggests its potential use in treating inflammation and related metabolic disorders, including gout (Heo et al., 2018).

Antioxidant, Anti-inflammatory, and Hypoglycemic Properties

The stem of Actinidia arguta exhibits antioxidant, anti-inflammatory, and hypoglycemic potential, positioning it as a candidate for anti-inflammatory drug development (Lee et al., 2014).

Nutraceutical Potential

The leaves of Actinidia arguta contain anti-inflammatory compounds such as caffeic acid derivatives, making them potentially useful as nutraceuticals (Kim, Lee, & Auh, 2019).

Neuroprotection and Antiamnesic Effects

A fraction from Actinidia arguta, EFAA, demonstrates antiamnesic effects and neuroprotection against oxidative stress, suggesting its use as a potential functional food substance (Ha et al., 2015).

Bacteriostatic and Sedative Activities

Argutone, specifically from Incarvillea arguta, exhibits bacteriostatic and sedative activities (Yang et al., 1987).

Antifatigue Effects

Actinidia arguta crude alkaloids (AACA) show antifatigue effects and enhance exercise performance in mice (Liu & Liu, 2016).

Antioxidant Activity

Actinidia arguta folia extract has notable reducing and radical scavenging properties, with high radical-inhibiting activity comparable to quercetin (Pozdnyakov, Adzhiakhmetova, & Vdovenko-Martynova, 2022).

Mécanisme D'action

Safety and Hazards

Argutone drops are contraindicated in patients who show sensitivity to the active ingredient (ephedrine), to other sympathomimetic amines or to one of the excipients present in the formulation . It is not recommended for patients suffering from heart disease, severe arterial hypertension, glaucoma, prostatic hypertrophy, hyperthyroidism . Prolonged use of vasoconstrictor agents can alter the normal functionality of the nasal mucosa and paranasal sinuses, as well as making the drug habit-forming .

Propriétés

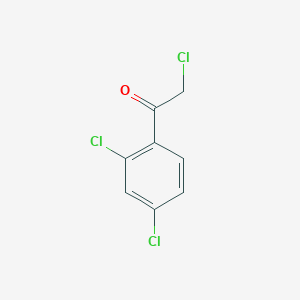

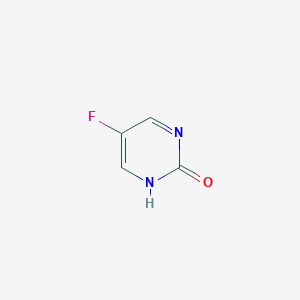

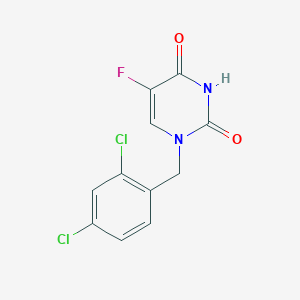

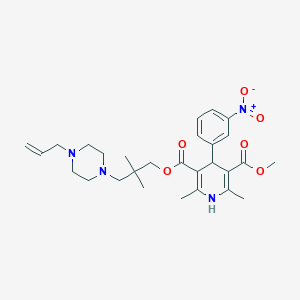

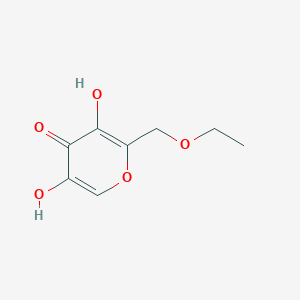

IUPAC Name |

2-(ethoxymethyl)-3,5-dihydroxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-2-12-4-6-8(11)7(10)5(9)3-13-6/h3,9,11H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAONCHXNZRCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(C(=O)C(=CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149966 | |

| Record name | Argutone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethoxymethyl)-3,5-dihydroxypyran-4-one | |

CAS RN |

112242-42-9 | |

| Record name | Argutone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112242429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Argutone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.